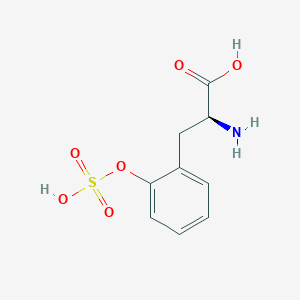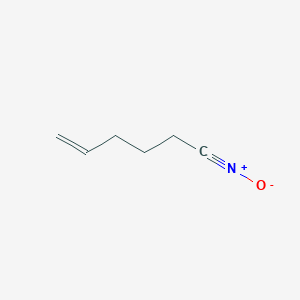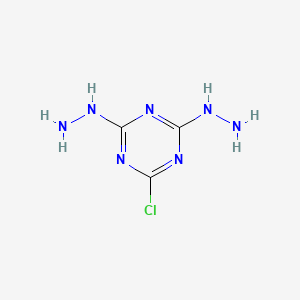
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane is a chemical compound with the molecular formula C10H22N2S2 It is characterized by the presence of six methyl groups and two sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfur-containing reagent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane involves its interaction with molecular targets through its sulfur atoms and methyl groups. These interactions can affect various biochemical pathways, making it useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
1,1,4,7,10,10-Hexamethyltriethylenetetramine: Similar in having multiple methyl groups but differs in its nitrogen and sulfur content.
1,1,3,3,5,5-Hexamethylcyclotrisiloxane: Contains silicon atoms instead of sulfur, leading to different chemical properties.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another silicon-containing compound with a different structure and reactivity.
Uniqueness
3,3,5,8,10,10-Hexamethyl-1,2,5,8-dithiadiazecane is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
141938-42-3 |
|---|---|
Molecular Formula |
C12H26N2S2 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
3,3,5,8,10,10-hexamethyl-1,2,5,8-dithiadiazecane |
InChI |
InChI=1S/C12H26N2S2/c1-11(2)9-13(5)7-8-14(6)10-12(3,4)16-15-11/h7-10H2,1-6H3 |
InChI Key |
LEXFECPAKZLPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN(CC(SS1)(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
![(2S)-2-acetamido-N-[(2R,3R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-3-methylbutanamide](/img/structure/B12537577.png)
![Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-](/img/structure/B12537582.png)
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)



![3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12537618.png)


![Quinoline, 8-[(1,1-dimethylethyl)thio]-5,7-dinitro-](/img/structure/B12537624.png)
![2-{(E)-[(4-Ethylphenyl)methylidene]amino}benzoic acid](/img/structure/B12537626.png)
